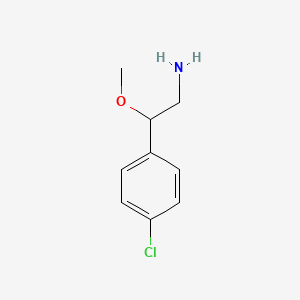

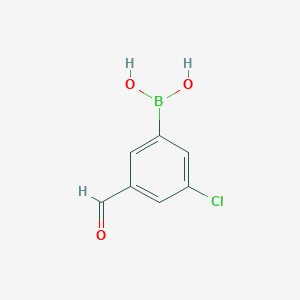

5-hydroxy-3-methyl-2-Piperidinone

Overview

Description

5-hydroxy-3-methyl-2-Piperidinone (5-HM2P) is an organic compound that has become increasingly popular in the research field due to its unique properties. It has been used in a variety of applications, from synthesis of other compounds to medical research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-HM2P.

Scientific Research Applications

Anticancer Potential One significant application of derivatives related to 5-hydroxy-3-methyl-2-piperidinone involves their potential in anticancer therapy. A study has synthesized novel hydroxyl-substituted double Schiff-base 4-piperidinone/cyclohexanone derivatives, showing notable cytotoxicity against various human carcinoma cell lines. These compounds, especially a 3,4,5-trihydroxyphenyl-substituted derivative, demonstrated effective cell apoptosis induction in liver cancer models, suggesting potential as anticancer agents for early liver cancer treatment (Lianshuang Zhang et al., 2019).

Synthesis of Piperidine Alkaloids Derivatives of 5-hydroxy-3-methyl-2-piperidinone have been utilized as chiral building blocks for synthesizing various piperidine alkaloids. A study highlights an efficient transformation leading to a versatile chiral building block for the synthesis of piperidinol and piperidinone, which can be further elaborated into compounds like desoxoprosophylline and deoxymannojirimycin (E. Tzanetou et al., 2007).

Synthetic Methodology Development A diastereoselective approach for synthesizing trans-5-hydroxy-6-substituted 2-piperidinones showcases the advancement in synthetic methodologies. This approach involves a one-pot intramolecular tandem process, demonstrating the utility in asymmetric syntheses of pharmacologically relevant compounds like L-733, 060, and CP-122721 (Yi-Wen Liu et al., 2017).

Asymmetric Synthesis of Amino Acids The development of synthetic routes for chiral amino acids, such as (2S,5R)-5-hydroxylysine, highlights another research application. This synthesis approach is based on asymmetric hydroxylation, demonstrating the utility of 5-hydroxy-3-methyl-2-piperidinone derivatives in preparing biologically significant amino acids found in collagen (J. Marin et al., 2002).

Molecular Interaction Studies Investigations into the binding mechanisms of 5-hydroxy-1-methylpiperidin-2-one with human serum albumin provide insights into the pharmacokinetics and bioavailability of piperidine alkaloid-based drugs. This research elucidates the molecular interactions facilitating drug delivery and highlights the role of piperidine derivatives in medicinal chemistry (Sangilimuthu Alagar Yadav et al., 2018).

properties

IUPAC Name |

5-hydroxy-3-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-2-5(8)3-7-6(4)9/h4-5,8H,2-3H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYZKBJYWKNLGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydroxy-3-methyl-2-Piperidinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1487688.png)

![2'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1487689.png)

![ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1487699.png)